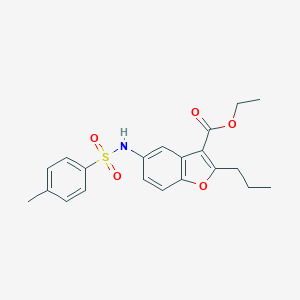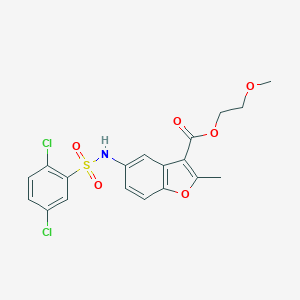
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a butylphenyl group. The presence of the anthracene moiety imparts significant photophysical properties, making it a candidate for research in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride, which is then reacted with 4-butylaniline under controlled conditions to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroanthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroanthracene compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The anthracene core can also participate in photophysical processes, making it useful in materials science applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-butylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: shares similarities with other anthracene derivatives and sulfonamide compounds.
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Another compound with a butylphenyl group, used in organic electronics.
Uniqueness
The uniqueness of this compound lies in its combination of the anthracene core and sulfonamide group, which imparts both photophysical properties and potential biological activity. This dual functionality makes it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C24H21NO4S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-9,10-dioxoanthracene-2-sulfonamide |
InChI |
InChI=1S/C24H21NO4S/c1-2-3-6-16-9-11-17(12-10-16)25-30(28,29)18-13-14-21-22(15-18)24(27)20-8-5-4-7-19(20)23(21)26/h4-5,7-15,25H,2-3,6H2,1H3 |
InChI-Schlüssel |
OSLSAAFFYVREEX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B280950.png)
![2-Methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280951.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B280952.png)
![4-methoxy-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280953.png)
![N-(4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280955.png)
![4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)
![3-[(Mesitylamino)sulfonyl]benzoic acid](/img/structure/B280962.png)
![16-acetyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B280963.png)


![Isopropyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280980.png)
![Isopropyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280981.png)


